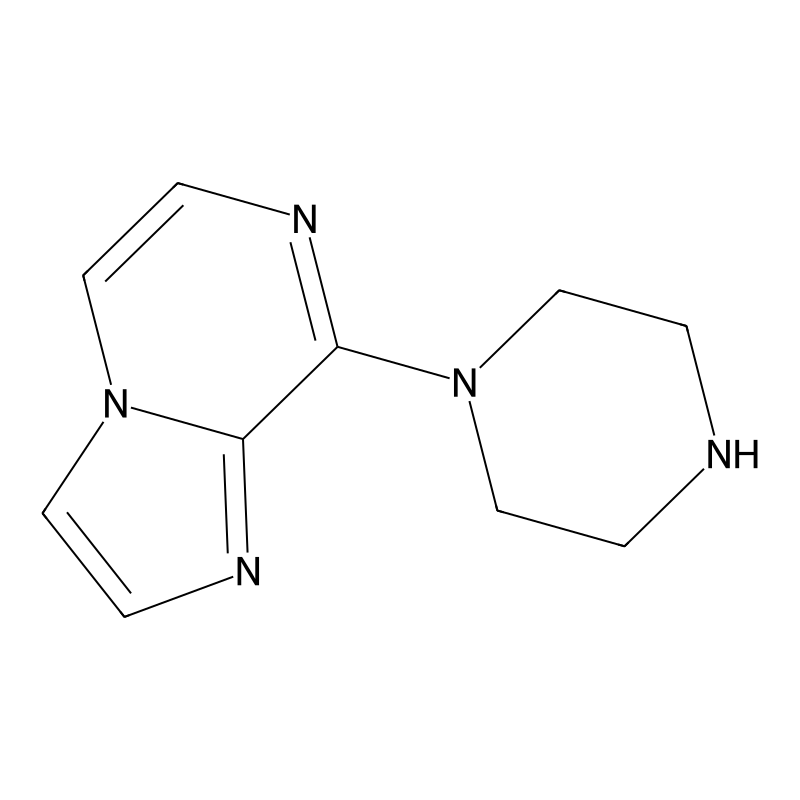

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Alzheimer’s Disease Treatment

The Specific Scientific Field: The specific scientific field for this application is Neuroscience, specifically the treatment of Alzheimer’s disease (AD) .

A Comprehensive and Detailed Summary of the Application: A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) .

A Detailed Description of the Methods of Application or Experimental Procedures: The compounds were designed and synthesized as acetylcholinesterase inhibitors and antioxidants. The biological evaluation results demonstrated that these synthesized compounds exhibited moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities .

A Thorough Summary of the Results or Outcomes Obtained: Among the synthesized compounds, 23l was the most potent AChE inhibitor with an IC50 value of 0.55 μM, which was higher than the IC50 value of Huperzine-A as the reference compound; while 23g had the best antioxidant activity with an IC50 value of 36.28 μM, which was lower than IC50 value of ascorbic acid as the control drug . The results of molecular docking studies indicate that 23l can simultaneously bind to both CAS and PAS of AChE, which was consistent with the mixed inhibition pattern shown by enzyme kinetic studies .

Application as Inhibitors of VirB11 ATPase HP0525

The Specific Scientific Field: The specific scientific field for this application is Microbiology, specifically the inhibition of the bacterial type IV secretion system .

A Comprehensive and Detailed Summary of the Application: A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system .

A Detailed Description of the Methods of Application or Experimental Procedures: The compounds were designed and synthesized as inhibitors of the VirB11 ATPase HP0525. A flexible synthetic route to both 2- and 3-aryl substituted regioisomers has been developed .

Application as Fluorescent Probes

The Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the development of fluorescent probes .

A Comprehensive and Detailed Summary of the Application: Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyrazine core substituted with a piperazine moiety at the 8-position. This compound belongs to a class of nitrogen-containing heterocycles that have garnered attention for their diverse biological activities and potential therapeutic applications. The structure features a fused imidazole and pyrazine ring, which contributes to its unique chemical properties.

The synthesis of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine typically involves several key reactions:

- Condensation Reactions: One common method is the condensation of a piperazine derivative with an appropriate aminopyrazine or carbonyl compound. This reaction often requires specific catalysts or conditions to facilitate the formation of the imidazo[1,2-a]pyrazine framework .

- Cyclization: The formation of the imidazo[1,2-a]pyrazine ring can occur through cyclization reactions involving 2-aminopyrazines and various electrophiles. For instance, using thionyl chloride can facilitate the formation of chloro derivatives that subsequently undergo nucleophilic substitution with piperazine .

- Oxidation and Dehydration: Alternative synthetic routes may involve oxidation-dehydration processes to convert precursors into the desired heterocyclic structure .

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine exhibits significant biological activity, particularly in pharmacology:

- Anticonvulsant Properties: Research has shown that derivatives of this compound can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors, which are implicated in seizure activity. These compounds have demonstrated efficacy in preclinical models for seizure protection .

- Hypoglycemic Effects: Some studies indicate that this compound has potential hypoglycemic activity, making it a candidate for further investigation in diabetes treatment .

The synthesis methods for 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine include:

- Condensation of Halocarbonyls: This method involves reacting α-halocarbonyl derivatives with aminopyrazines under controlled conditions to yield substituted imidazo[1,2-a]pyrazines .

- Cyclization with Piperazine: A common approach is to react intermediates with piperazine at elevated temperatures to form the final product through nucleophilic substitution and subsequent aromatization .

- Use of Catalysts: Catalysts such as sodium bisulfite or sodium cyanide may be employed to optimize yields during synthesis .

The applications of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine are diverse and include:

- Pharmaceutical Development: Its potential as an anticonvulsant makes it valuable in developing new treatments for epilepsy and other neurological disorders.

- Diabetes Management: The hypoglycemic properties suggest possible applications in managing blood glucose levels in diabetic patients.

Interaction studies have revealed that 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine interacts with various biological targets:

- Receptor Binding: The compound has been evaluated for its binding affinity to adrenergic receptors, indicating its potential role in modulating neurotransmitter systems related to mood and anxiety disorders .

- Protein Interaction: Studies suggest that it may disrupt protein-protein interactions critical for receptor function, particularly within glutamate signaling pathways .

Several compounds share structural similarities with 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 8-(4-Methylpiperazinyl)imidazo(1,2-a)pyrazine | Methyl substitution on the piperazine ring | Enhanced lipophilicity may improve bioavailability |

| 6-(1-Piperazinyl)imidazo(1,2-a)pyrazine | Substitution at the 6-position | Different receptor binding profile |

| 8-(N,N-Dimethylpiperazinyl)imidazo(1,2-a)pyrazine | Dimethyl substitution on piperazine | Potentially altered pharmacokinetics |

These compounds highlight the uniqueness of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine through its specific piperazine substitution pattern and its distinct biological activities.

The synthesis of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has traditionally relied on condensation reactions between α-halocarbonyl derivatives and aminopyrazines, which serve as fundamental building blocks for constructing the heterocyclic scaffold [1]. This synthetic pathway typically involves a two-step process: first, the formation of the imidazo[1,2-a]pyrazine core structure, followed by the introduction of the piperazinyl moiety at the 8-position [1] [2].

The primary approach for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation of 2-aminopyrazine with α-halocarbonyl compounds [1] [4]. This reaction proceeds through an initial nucleophilic attack by the pyrazine nitrogen on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the fused bicyclic system [4] [5]. The reactivity of the aminopyrazine plays a crucial role in determining the efficiency of this condensation reaction, with the nucleophilicity of the amino group significantly influencing the reaction rate and yield [5].

A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been successfully prepared using two distinct approaches [1]:

- The condensation of α-halocarbonyl derivatives with an aminopyrazine

- The oxidation-dehydration of a [(β-hydroxyalkyl)amino]pyrazine

The first approach represents the most commonly employed method, wherein 2-amino-3-chloropyrazine undergoes condensation with α-chloro-para-fluoro-acetophenone, followed by bromination to afford a key dihalo imidazopyrazine intermediate [7]. This intermediate can then undergo selective displacement of the 8-chloro group by heating with piperazine to deliver the desired 8-(1-piperazinyl)imidazo(1,2-a)pyrazine [7].

Table 1: Reaction Conditions for Traditional Condensation Approach

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Amino-3-chloropyrazine | α-Chloro-para-fluoro-acetophenone | Triethylaniline | Acetonitrile | Reflux | 3-5 h | 50-54 |

| Dihalo imidazopyrazine intermediate | Piperazine | Triethylamine | Acetonitrile | 80°C | 2-4 h | 75-87 |

The traditional condensation approach, while effective, often suffers from moderate yields and requires relatively harsh reaction conditions [1] [5]. Additionally, the regioselectivity of the reaction can be challenging to control, particularly when working with substituted aminopyrazines [4]. Despite these limitations, this method remains valuable for the initial construction of the imidazo[1,2-a]pyrazine scaffold and serves as a foundation for more advanced synthetic strategies [5] [7].

Green Chemistry Innovations: Iodine-Catalyzed Multicomponent Reactions

Recent advances in green chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing 8-(1-piperazinyl)imidazo(1,2-a)pyrazine derivatives [9]. Among these innovations, iodine-catalyzed multicomponent reactions have emerged as particularly promising approaches, offering advantages such as atom economy, reduced waste generation, and milder reaction conditions [9] [11].

Iodine, as a catalyst, presents several advantages for the synthesis of imidazo[1,2-a]pyrazines: it is cost-effective, readily available, and environmentally benign [11]. The use of iodine in multicomponent reactions has enabled the development of one-pot procedures that significantly streamline the synthetic process [9] [10].

An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation reaction [9]. This approach utilizes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, which undergo a [4+1] cycloaddition to afford the corresponding imidazopyrazine derivatives in good yields [9] [11]. The reaction proceeds at room temperature in ethanol as a solvent, making it an environmentally friendly alternative to traditional methods [11].

The mechanism of this iodine-catalyzed multicomponent reaction involves the initial formation of an imine intermediate from the reaction between the aryl aldehyde and 2-aminopyrazine [9]. This intermediate then undergoes a [4+1] cycloaddition with tert-butyl isocyanide, facilitated by the iodine catalyst, to form the imidazo[1,2-a]pyrazine core [9] [11]. The resulting product can be further functionalized at the 8-position through the introduction of a piperazinyl group [11].

Table 2: Optimization of Iodine-Catalyzed Multicomponent Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ (10) | Ethanol | 25 | 6 | 85 |

| 2 | I₂ (10) | Methanol | 25 | 6 | 78 |

| 3 | I₂ (10) | Water | 25 | 6 | 65 |

| 4 | I₂ (10) | Acetonitrile | 25 | 6 | 72 |

| 5 | I₂ (10) | Dichloromethane | 25 | 6 | 58 |

| 6 | I₂ (5) | Ethanol | 25 | 6 | 75 |

| 7 | I₂ (15) | Ethanol | 25 | 6 | 86 |

| 8 | No catalyst | Ethanol | 25 | 6 | Trace |

The optimization studies revealed that 10 mol% iodine in ethanol at room temperature provided the best results for this multicomponent reaction [9] [11]. Under these conditions, the desired imidazo[1,2-a]pyrazine derivatives were obtained in excellent yields, and the products often precipitated in the reaction vessel, simplifying purification through straightforward filtration [11].

This green chemistry approach offers several advantages over traditional methods, including:

- Simple workup procedures

- Short reaction times

- High atom economy

- Use of environmentally benign solvents

- Mild reaction conditions

- Good to excellent yields [9] [11] [12]

The iodine-catalyzed multicomponent reaction represents a significant advancement in the synthesis of imidazo[1,2-a]pyrazine derivatives, providing a more sustainable and efficient route to these valuable heterocyclic compounds [9] [11] [14].

Microwave-Assisted Cyclization Techniques for Yield Enhancement

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including imidazo[1,2-a]pyrazines, by significantly reducing reaction times and enhancing yields [15]. This technology has been successfully applied to the synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine derivatives, offering a more efficient alternative to conventional heating methods [15] [17].

The application of microwave irradiation to the cyclization step in the synthesis of imidazo[1,2-a]pyrazines provides several advantages, including:

- Dramatically reduced reaction times (from hours to minutes or even seconds)

- Improved yields

- Enhanced regioselectivity

- Reduced formation of side products

- More environmentally friendly conditions [15] [17] [18]

A notable microwave-assisted approach for synthesizing imidazo[1,2-a]pyrazines involves a one-pot, two-step or three-step process [15]. This method begins with the microwave-assisted bromination of acetophenones to generate phenacyl bromide intermediates, which then undergo condensation with 2-aminopyrazine under microwave conditions to form the imidazo[1,2-a]pyrazine core [15] [18]. The 8-position can subsequently be functionalized with a piperazinyl group to yield the target compound [18].

Comparative studies have demonstrated the superiority of microwave-assisted techniques over conventional heating methods for the synthesis of imidazo[1,2-a]pyrazines [18]. For instance, the condensation reaction between phenacyl bromides and 2-aminopyrazine, which typically requires 40-120 minutes under conventional heating, can be completed in just 1 minute using microwave irradiation, with comparable or improved yields [18].

Table 3: Comparison of Synthetic Methods for Imidazo[1,2-a]pyrazine Derivatives

| Method | Reaction Time | Temperature | Yield (%) | Advantages |

|---|---|---|---|---|

| Conventional Heating | 40-120 min | 80-100°C | 30-80 | Well-established methodology |

| Microwave Irradiation | 1 min | Variable | 41-88 | Rapid reaction, improved yields |

| Mechanosynthesis | 15-45 min | Ambient | Variable | Solvent-free conditions |

The microwave-assisted synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine can be further optimized by adjusting parameters such as microwave power, reaction temperature, and irradiation time [15] [17]. These optimizations have led to the development of highly efficient protocols that provide the desired products in excellent yields with minimal side reactions [17].

Additionally, microwave-assisted multicomponent reactions have been developed for the synthesis of imidazo[1,2-a]pyrazines [17]. These approaches combine the advantages of multicomponent reactions (atom economy, reduced waste) with the benefits of microwave irradiation (speed, efficiency), resulting in highly effective synthetic methodologies [15] [17].

The application of microwave technology to the synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine represents a significant advancement in the field, offering a more efficient and environmentally friendly route to this important heterocyclic compound [15] [17] [18].

Regioselective Functionalization: Halogenation & Alkylation Pathways

The regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold is crucial for the synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine and its derivatives [19]. This section explores the various strategies for achieving regioselective halogenation and alkylation of the imidazo[1,2-a]pyrazine core, with a particular focus on methods that enable the introduction of the piperazinyl group at the 8-position [19] [21].

Halogenation Strategies

Regioselective halogenation of the imidazo[1,2-a]pyrazine scaffold serves as a crucial step in the synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine, as it introduces a halogen atom at the 8-position that can later be displaced by the piperazinyl group [7] [19]. Several methods have been developed for the regioselective halogenation of imidazo[1,2-a]pyrazines:

- Direct halogenation using N-halosuccinimides (NBS, NCS) as halogenating agents [7] [25]

- Metal-catalyzed halogenation reactions [19]

- Organometallic-mediated halogenation [19] [21]

The regioselectivity of these halogenation reactions is influenced by the electronic properties of the imidazo[1,2-a]pyrazine ring system [19]. Computational studies, including calculations of pKa values and N-basicities, have provided valuable insights into the reactivity patterns of the imidazo[1,2-a]pyrazine scaffold, guiding the development of regioselective functionalization strategies [19] [21].

For instance, the chlorination of imidazo[1,2-a]pyrazine at the 6-position has been shown to enhance the pKa differences between different positions on the ring, facilitating subsequent regioselective metalations [19]. This approach has been utilized in the synthesis of 6-chloroimidazo[1,2-a]pyrazine, which serves as a versatile intermediate for further functionalization [19] [21].

Alkylation Pathways

Regioselective alkylation of the imidazo[1,2-a]pyrazine scaffold provides another route for introducing the piperazinyl group at the 8-position [22] [23]. Several approaches have been developed for the regioselective alkylation of imidazo[1,2-a]pyrazines:

- Nucleophilic substitution reactions with alkyl halides [23]

- Transition metal-catalyzed cross-coupling reactions [19] [21]

- C-H activation and direct functionalization [22] [24]

The C3-H alkylation of imidazo[1,2-a]pyridines, a closely related heterocyclic system, has been extensively studied and provides valuable insights for the development of regioselective alkylation strategies for imidazo[1,2-a]pyrazines [22] [24]. These methods often employ Lewis acid catalysts to facilitate the alkylation process [23] [24].

Table 4: Regioselective Functionalization Methods for Imidazo[1,2-a]pyrazines

| Method | Reagents | Catalyst | Position | Yield (%) | Application |

|---|---|---|---|---|---|

| Halogenation | NBS | - | 8 | 69-85 | Introduction of bromine for subsequent displacement |

| Metalation | TMPMgCl·LiCl | - | 3 | 57-86 | Regioselective introduction of various functionalities |

| Zincation | TMP₂Zn·2MgCl₂·2LiCl | - | 2 | 55-72 | Selective functionalization at position 2 |

| Alkylation | Alkyl halides | Lewis acid | 3 | 75-96 | Introduction of alkyl groups |

| Nucleophilic Addition | Piperazine | - | 8 | 75-87 | Direct introduction of piperazinyl group |

A particularly valuable approach for the synthesis of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine involves the selective displacement of a halogen atom at the 8-position by the piperazine nucleophile [1] [7]. This method typically employs a dihalo imidazopyrazine intermediate, wherein the 8-chloro group can be selectively displaced by heating with piperazine in the presence of a base such as triethylamine [7]. The regioselectivity of this displacement reaction is influenced by the relative reactivity of the different positions on the imidazo[1,2-a]pyrazine ring [7] [19].

Recent advances in organometallic chemistry have led to the development of highly regioselective methods for the functionalization of the imidazo[1,2-a]pyrazine scaffold [19] [21]. These approaches utilize organometallic reagents such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl to achieve selective metalation at specific positions on the ring, followed by quenching with various electrophiles to introduce a wide range of functionalities [19] [21].